Benzyl 3,4-dibromo-5-methylbenzoate
CAS No.: 2364584-79-0
Cat. No.: VC11665953
Molecular Formula: C15H12Br2O2
Molecular Weight: 384.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2364584-79-0 |
|---|---|
| Molecular Formula | C15H12Br2O2 |
| Molecular Weight | 384.06 g/mol |
| IUPAC Name | benzyl 3,4-dibromo-5-methylbenzoate |
| Standard InChI | InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
| Standard InChI Key | XOSDNQIFBQCZMX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of benzyl 3,4-dibromo-5-methylbenzoate is C₁₅H₁₂Br₂O₂, with a molecular weight of 384.07 g/mol. The benzyl ester group introduces steric bulk and lipophilicity, while the electron-withdrawing bromine atoms influence electronic distribution and reactivity. Key structural features include:
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Regiochemistry: The 3,4-dibromo substitution pattern creates a meta-directing electronic environment, potentially guiding further functionalization.
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Crystallinity: Bromine’s polarizability enhances intermolecular halogen bonding, likely elevating the melting point compared to non-brominated analogs. For example, methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3) exhibits a molecular weight of 229.07 g/mol and a logP of 2.74, suggesting moderate lipophilicity . Extrapolating, benzyl 3,4-dibromo-5-methylbenzoate’s logP is estimated at 3.8–4.2, aligning with its additional bromine and benzyl group.
Table 1: Estimated Physicochemical Properties
Synthetic Pathways and Optimization
Bromination Strategies
Reactivity and Stability
Thermal and Chemical Stability
Brominated aromatics are generally stable under ambient conditions but may decompose at elevated temperatures (>200°C). The benzyl ester’s lability under acidic or basic conditions necessitates careful handling. Hydrolysis of the ester group would yield 3,4-dibromo-5-methylbenzoic acid, a potential intermediate for further reactions.
Photoreactivity
Bromine’s heavy atom effect increases intersystem crossing, making the compound susceptible to photodegradation. Storage under inert, light-protected conditions is advised.
Applications in Pharmaceutical and Materials Science
Material Science Applications
The compound’s high electron density and halogen content make it a candidate for:
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Flame Retardants: Bromine radicals quench combustion chains.
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Liquid Crystals: Steric and electronic tuning via bromine substitution.
Future Directions
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Synthetic Automation: Flow chemistry could optimize bromination steps, reducing reaction times from hours to minutes.
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Computational Modeling: DFT studies to predict regioselectivity in polybromination.
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